molecular formula C11H11N3O B1467572 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1498565-46-0

1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467572
CAS RN: 1498565-46-0
M. Wt: 201.22 g/mol
InChI Key: RPHDSWHKXNTBEX-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (DMPT) is a heterocyclic aromatic compound that is a component of a variety of organic compounds. It is a highly versatile and effective reagent for the synthesis of a range of compounds, including peptides, polymers, and pharmaceuticals. DMPT is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and peptides. Furthermore, DMPT has been found to be a useful reagent for the synthesis of a variety of bioactive compounds, including antibiotics, antivirals, and anti-inflammatory agents.

Scientific Research Applications

Protein Engineering

1-(3,4-dimethylphenyl)triazole-4-carbaldehyde: derivatives are utilized in protein engineering for site-specific modification of peptides and proteins. This is particularly useful for the development of pharmaceutical conjugates, bioimaging, and medical diagnostics reagents, as well as protein-based materials . The method allows for the N-terminal specific labeling of bioactive peptides and proteins under mild conditions, enabling the conjugation of various functional molecules such as fluorophores, biotin, and polyethylene glycol to the triazole ring .

Medicinal Chemistry

In medicinal chemistry, triazole-4-carbaldehydes serve as intermediates in the synthesis of compounds with potential therapeutic applications. They have been prepared as intermediates for anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents . The synthetic versatility of the formyl group in these compounds makes them valuable for the discovery of novel applications .

Organic Synthesis

These compounds are important synthetic intermediates in organic chemistry. They play a crucial role in the scalable synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, which are significant for further chemical transformations . The one-step multigram scale synthesis of these derivatives opens up possibilities for large-scale production and application in various organic synthesis processes .

Biocatalysis

1-(3,4-dimethylphenyl)triazole-4-carbaldehyde: derivatives are used in biocatalysis to prepare chiral building blocks for drug synthesis. This green approach is significant for the preparation of chiral alcohols, which are essential components in the synthesis of various pharmaceuticals .

Coordination Chemistry

The imine derivatives of triazole-4-carbaldehydes are synthesized as ligands in coordination chemistry. These ligands are important for the formation of complexes with metals, which have applications in catalysis and material science .

Biological Activity

Compounds containing a triazole moiety, such as 1-(3,4-dimethylphenyl)triazole-4-carbaldehyde , exhibit a broad range of biological activities. They are studied for their antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

properties

IUPAC Name

1-(3,4-dimethylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-3-4-11(5-9(8)2)14-6-10(7-15)12-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHDSWHKXNTBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

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